molecular formula C5H4ClNO B099635 6-Chloropyridin-2-ol CAS No. 16879-02-0

6-Chloropyridin-2-ol

Cat. No. B099635
CAS RN: 16879-02-0
M. Wt: 129.54 g/mol
InChI Key: CLNNBQDAAGDAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridin-2-ol is a chlorinated pyridine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex chemical compounds. The presence of both chlorine and hydroxyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of chlorinated pyridinic compounds, including those related to 6-Chloropyridin-2-ol, has been explored through different methods. For instance, the C-6 lithiation of 2-chloropyridine mediated by a superbase has been shown to be an effective strategy for introducing functional groups at the C-6 position, providing access to 6-functional-2-chloropyridines . Additionally, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives has been achieved, demonstrating the potential for creating a variety of biologically active compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone), has been reported to be planar, forming complexes with various metal ions . This suggests that 6-Chloropyridin-2-ol could also exhibit interesting coordination properties. Moreover, the crystal structure of related molecules has been determined, providing insights into the possible geometries and electronic properties of these chlorinated pyridines .

Chemical Reactions Analysis

6-Chloropyridin-2-ol and its derivatives are involved in various chemical reactions. For example, the preparation of 6-aminonicotinic acid from 2-amino-5-chloropyridine involves electrochemical reactions . The reactivity of the chlorine atom allows for further functionalization, as seen in the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives from 2,6-dichloro-4-methylnicotinonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloropyridin-2-ol derivatives have been characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . These studies provide valuable information on the vibrational frequencies, molecular geometry, and electronic structure. Theoretical calculations, including DFT and molecular modeling, have been employed to predict properties such as molecular electrostatic potential and thermodynamic characteristics .

Relevant Case Studies

Several case studies have highlighted the biological activities of 6-Chloropyridin-2-ol derivatives. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their antidiabetic, antioxidant, and β-glucuronidase inhibitory activities, with some compounds showing significant activity . Additionally, the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine have been investigated, demonstrating the potential for these compounds in therapeutic applications . These studies underscore the importance of 6-Chloropyridin-2-ol as a key intermediate in the development of new pharmaceutical agents.

Scientific Research Applications

Chemical Synthesis and Applications

6-Chloropyridin-2-ol has been explored for its potential in various chemical synthesis applications. It has been utilized as a substrate in the lithiation process, demonstrating its utility in the preparation of chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000). Additionally, the compound's internal motions have been studied through nuclear quadrupole resonance, providing insights into its molecular behavior (Basavaraju et al., 1982).

Structural and Spectroscopic Analysis

6-Chloropyridin-2-ol has been a subject of interest in structural and spectroscopic studies. The tetrakis(μ-6-chloropyridin-2-olato)methoxydiruthenium(II, III) complex, featuring this compound, has been characterized, shedding light on its potential in complex formation and bonding (Youm, Kim, & Jun, 1999). The compound's role in the synthesis of quinolines and related fused pyridines has been investigated as well (Hayes & Meth–Cohn, 1979).

Environmental and Safety Considerations

The environmental impact and safety of 6-Chloropyridin-2-ol have been a focus in research, particularly concerning its photodegradation in water. The study of its degradation pathways and the genotoxicity of intermediate products is crucial for understanding its environmental footprint (Skoutelis et al., 2017).

Applications in Materials Science

In materials science, 6-Chloropyridin-2-ol has been involved in the synthesis of novel organopalladium(II) complexes, which have implications for catalysis and other applications in chemistry (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986). It has also been used in the synthesis of hydrazone derivatives, highlighting its utility in the development of new materials with specific properties (Khalid et al., 2021).

Biochemical Research

In biochemical research, 6-Chloropyridin-2-ol has been used in the study of antimicrobial activities and the investigation of its interaction with DNA, which is essential for understanding its biochemical properties and potential therapeutic applications (Evecen et al., 2017).

Safety And Hazards

6-Chloropyridin-2-ol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022268
Record name 6-Chloro-2-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridin-2-ol

CAS RN

16879-02-0, 73018-09-4
Record name 6-Chloro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16879-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-hydroxypyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyridin-2-ol
Reactant of Route 2
6-Chloropyridin-2-ol
Reactant of Route 3
6-Chloropyridin-2-ol
Reactant of Route 4
6-Chloropyridin-2-ol
Reactant of Route 5
Reactant of Route 5
6-Chloropyridin-2-ol
Reactant of Route 6
6-Chloropyridin-2-ol

Citations

For This Compound
25
Citations
SP Basavaraju, N Devaraj, A Indumathy… - Australian Journal of …, 1982 - CSIRO Publishing
Chlorine-35 nqr, has been observed for the first time in 6-chloropyridin-2-ol and its temperature dependence has been studied from 77 K to room temperature. The torsional frequencies …
Number of citations: 7 www.publish.csiro.au
C Yue, N Jia, X Lv, S Wang - Biodegradation, 2023 - Springer
… 6-chloropyridin-2-ol (25 mg/L) within 7 days. In contrast to 3, 5-dichloro-2-pyridone and 6-chloropyridin-2-ol… 5-dichloro-2-pyridone and 6-chloropyridin-2-ol might be accompanied by the …
Number of citations: 1 link.springer.com
M Khalid, A Ali, S Asim, MN Tahir, MU Khan… - Journal of Physics and …, 2021 - Elsevier
… ) loop, where CH and O are from 6-chloropyridin-2-ol. Parallel offset π-π interactions exist between the centroids of the rings in 6-chloropyridin-2-ol in the inter-centroid distance range of …
Number of citations: 52 www.sciencedirect.com
AD Averin, ER Ranyuk, NV Lukashev… - Russian Journal of …, 2009 - Springer
… The Mitsunobu reaction [16] of II with 1 equiv of 6-chloropyridin-2-ol gave 24-(6-chloropyridin-… Treatment of diol II with 2.5 equiv of 6-chloropyridin-2-ol under similar conditions gave 85% …
Number of citations: 10 link.springer.com
A Ali, M Khalid, S Abid, MN Tahir, J Iqbal, M Ashfaq… - Crystals, 2020 - mdpi.com
… /N1-N3/O1-O3/CL1) (red in overlay plot), the 6-chloropyridin-2-ol moiety A (C1-C5/N1/CL1), … group interacts with the O-atom of 6-chloropyridin-2-ol moiety through intra NH⋯O bonding …
Number of citations: 23 www.mdpi.com
J Stankevičiūtė, J Vaitekūnas, V Petkevičius… - Scientific Reports, 2016 - nature.com
Pyridinols and pyridinamines are important intermediates with many applications in chemical industry. The pyridine derivatives are in great demand as synthons for pharmaceutical …
Number of citations: 21 www.nature.com
AD Averin, ER Ranyuk, NV Lukashev, SL Golub… - Tetrahedron …, 2008 - Elsevier
… The Mitsunobu reaction 16 with 1 equiv of 6-chloropyridin-2-ol 3 provided monopyridinoxy derivative 4 in 84% yield (Scheme 1), in this case selective and complete substitution at C(24) …
Number of citations: 26 www.sciencedirect.com
PJ Alonso, O Benedí, MJ Fabra, FJ Lahoz… - Inorganic …, 2009 - ACS Publications
… (16) The ligand 6-mercaptopyridin-2-ol has been prepared by reaction of the commercially available 6-chloropyridin-2-ol with a moderate excess of NaSH in refluxing N,N-…
Number of citations: 6 pubs.acs.org
ER Ranyuk, AD Averin, NV Lukashev… - Russian journal of …, 2009 - Springer
… available lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), sodium tetrahydridoborate, boron trifluoride–ether complex, diethyl azodicarboxylate, 3-bromophenol, 6-chloropyridin-2-ol…
Number of citations: 9 link.springer.com
G Landelle, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2017 - Elsevier
The preparation of F 3 CO- and F 2 HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed. For this purpose, a first synthetic …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.